

An In-depth Technical Guide to 4'-Methoxypuerarin: Chemical Structure and Properties

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Compound of Interest

Compound Name: 4'-Methoxypuerarin

Cat. No.: B1233850

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Abstract

4'-Methoxypuerarin, an isoflavone glycoside isolated from the root of *Pueraria lobata*, is a compound of growing interest in the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are presented to aid in its identification and characterization. Furthermore, this document outlines experimental protocols for its isolation and for the investigation of its anti-inflammatory effects through the modulation of key signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

4'-Methoxypuerarin, also known as 4'-O-Methylpuerarin, is a C-glycosylated isoflavone. The core structure consists of an isoflavone backbone substituted with a methoxy group at the 4'-position of the B-ring and a β -D-glucopyranosyl moiety attached to the C-8 position of the A-ring.

Table 1: Chemical Identifiers of **4'-Methoxypuerarin**

Identifier	Value	Reference
IUPAC Name	7-hydroxy-3-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one	[1]
CAS Number	92117-94-7	[1]
Molecular Formula	C ₂₂ H ₂₂ O ₉	[1][2]
Molecular Weight	430.40 g/mol	[1][2]
Canonical SMILES	<chem>COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3[C@H]4COC(=O)O"O">C@@HO)O</chem> --INVALID-LINK--	[1]

Physicochemical Properties

The physical and chemical properties of **4'-Methoxypuerarin** are crucial for its handling, formulation, and development as a potential therapeutic agent.

Table 2: Physicochemical Properties of **4'-Methoxypuerarin**

Property	Value	Reference
Appearance	White to off-white solid	[2]
Melting Point	Not definitively reported	
Boiling Point (Predicted)	661.7 ± 55.0 °C at 760 mmHg	
Density (Predicted)	1.52 ± 0.1 g/cm ³	
Solubility	Soluble in DMSO, methanol, and ethanol. Slightly soluble in water.	[2]
Storage	Store at -20°C in a dry, dark place.	[2]

Spectroscopic Data

The structural elucidation of **4'-Methoxypuerarin** is confirmed through various spectroscopic techniques. While a complete, published experimental dataset is not readily available in the searched literature, data for the closely related compound puerarin provides a reference for the expected spectral features.

Table 3: Predicted and Reference Spectroscopic Data for **4'-Methoxypuerarin**

Technique	Data	Reference
¹ H NMR	Data not available in search results. Expected signals would correspond to the aromatic protons of the isoflavone core, the methoxy group protons, and the protons of the glucose moiety.	
¹³ C NMR	Data not available in search results. Expected signals would include those for the carbonyl carbon, aromatic carbons, the methoxy carbon, and the carbons of the glucose unit.	
Mass Spectrometry (ESI-MS)	[M-H] ⁻ at m/z 429.11909 (Predicted)	
Infrared (IR)	Expected characteristic absorptions for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups.	

Biological Activities and Signaling Pathways

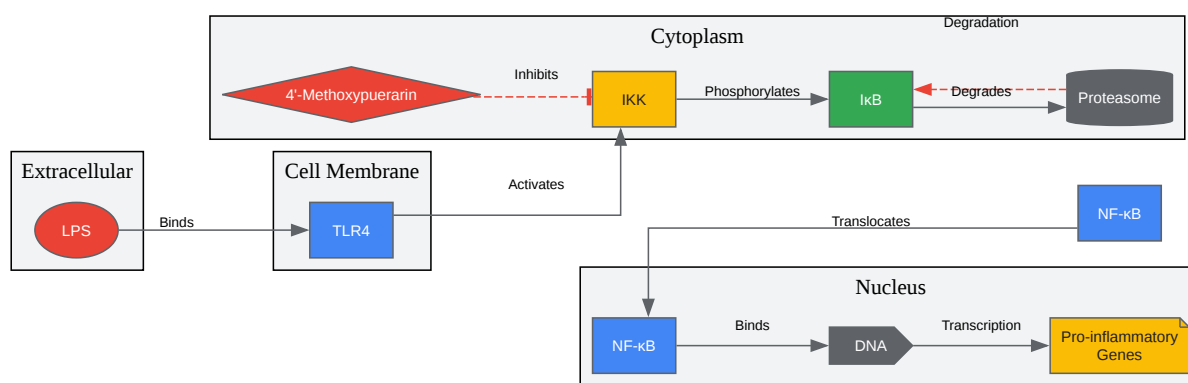
4'-Methoxypuerarin, as a derivative of puerarin, is presumed to share some of its pharmacological activities, including anti-inflammatory and antioxidant effects. Research on related compounds suggests that these effects are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Isoflavones are known to possess anti-inflammatory properties. The mechanism of action often involves the inhibition of pro-inflammatory mediators and the modulation of inflammatory

signaling cascades. The primary pathway implicated in the inflammatory response is the Nuclear Factor-kappa B (NF- κ B) pathway.

The NF- κ B signaling pathway is a central regulator of inflammation. In resting cells, NF- κ B is sequestered in the cytoplasm by its inhibitor, I κ B. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of I κ B. This allows NF- κ B to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF- α , IL-6) and enzymes (e.g., iNOS, COX-2). **4'-Methoxypuerarin** is hypothesized to exert its anti-inflammatory effects by inhibiting one or more steps in this pathway.



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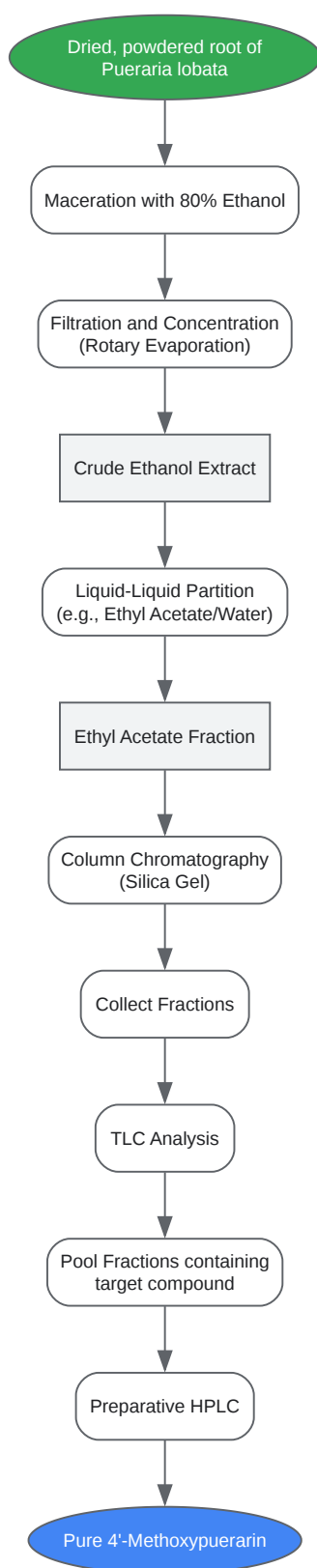
Caption: Proposed mechanism of anti-inflammatory action of **4'-Methoxypuerarin** via the NF- κ B pathway.

Experimental Protocols

The following are generalized protocols based on standard methodologies for the isolation of isoflavones from plant material and for assessing anti-inflammatory activity. These should be adapted and optimized for specific laboratory conditions.

Isolation of 4'-Methoxypuerarin from *Pueraria lobata*

This protocol describes a general procedure for the extraction and isolation of isoflavones from the dried roots of *Pueraria lobata*.



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References

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